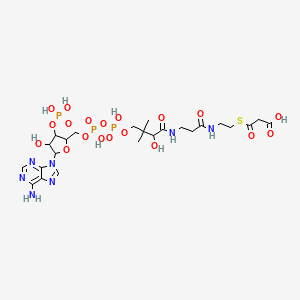
Malonyl coenzyme A lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonyl coenzyme A lithium salt is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis and the transport of α-ketoglutarate across the mitochondrial membrane . The compound is formed by the carboxylation of acetyl coenzyme A, mediated by acetyl coenzyme A carboxylase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malonyl coenzyme A lithium salt is synthesized through the carboxylation of acetyl coenzyme A. This reaction is catalyzed by acetyl coenzyme A carboxylase, which adds a carboxyl group to acetyl coenzyme A to form malonyl coenzyme A . The reaction conditions typically involve the presence of biotin as a cofactor and ATP as an energy source.
Industrial Production Methods
Industrial production of this compound involves the fermentation of microorganisms engineered to overproduce acetyl coenzyme A carboxylase. The fermentation broth is then processed to extract and purify the compound. This method ensures a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Malonyl coenzyme A lithium salt undergoes various types of chemical reactions, including:
Condensation Reactions: It participates in the condensation reactions catalyzed by fatty acid synthase, where it combines with acetyl coenzyme A to form longer-chain fatty acids.
Carboxylation Reactions: As mentioned earlier, it is formed by the carboxylation of acetyl coenzyme A.
Common Reagents and Conditions
Reagents: Biotin, ATP, acetyl coenzyme A, and acetyl coenzyme A carboxylase.
Conditions: The reactions typically occur in aqueous solutions at physiological pH and temperature.
Major Products Formed
The major products formed from the reactions involving this compound include long-chain fatty acids and polyketides .
Applications De Recherche Scientifique
Malonyl coenzyme A lithium salt has a wide range of scientific research applications:
Mécanisme D'action
Malonyl coenzyme A lithium salt exerts its effects by acting as an acyl group carrier. It is involved in the transfer of acyl groups in various biochemical reactions, particularly in fatty acid and polyketide synthesis . The compound interacts with enzymes such as fatty acid synthase and acetyl coenzyme A carboxylase, facilitating the formation of long-chain fatty acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetyl coenzyme A lithium salt
- 2-Butenoyl coenzyme A lithium salt
- Lauroyl coenzyme A lithium salt
Uniqueness
Malonyl coenzyme A lithium salt is unique due to its exclusive use as an extender unit in the synthesis of bacterial aromatic polyketides . This property distinguishes it from other coenzyme A derivatives, which may have broader or different roles in biochemical processes.
Propriétés
IUPAC Name |
3-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N7O19P3S/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYOQGRJFJAKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N7O19P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862113 |
Source


|
| Record name | 1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14,19-pentaoxo-2,4,6-trioxa-18-thia-11,15-diaza-3lambda~5~,5lambda~5~-diphosphahenicosan-21-oic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)




![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)







